molecular formula C5H11ClFNO B592369 (3R,4S)-3-Fluorotetrahydro-2H-pyran-4-amine hydrochloride CAS No. 1630906-66-9

(3R,4S)-3-Fluorotetrahydro-2H-pyran-4-amine hydrochloride

Cat. No.: B592369
CAS No.: 1630906-66-9
M. Wt: 155.597
InChI Key: JYZWPWDEIMDHFF-FHAQVOQBSA-N
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Description

(3R,4S)-3-Fluorotetrahydro-2H-pyran-4-amine hydrochloride is a useful research compound. Its molecular formula is C5H11ClFNO and its molecular weight is 155.597. The purity is usually 95%.
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Preparation Methods

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-3-Fluorotetrahydro-2H-pyran-4-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives[][1].

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives[][1].

    Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles like hydroxide, alkoxide, or amine groups[][1].

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as sodium hydroxide or alkoxides in polar solvents like ethanol or methanol[][1].

Major Products

Scientific Research Applications

(3R,4S)-3-Fluorotetrahydro-2H-pyran-4-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals[][1].

    Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays[][1].

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development[][1].

    Industry: Utilized in the production of fine chemicals and as a precursor in the manufacture of agrochemicals[][1].

Comparison with Similar Compounds

Similar Compounds

    (3R,4S)-3-Chlorotetrahydro-2H-pyran-4-amine hydrochloride: Similar structure but with a chlorine atom instead of fluorine.

    (3R,4S)-3-Bromotetrahydro-2H-pyran-4-amine hydrochloride: Similar structure but with a bromine atom instead of fluorine.

    (3R,4S)-3-Iodotetrahydro-2H-pyran-4-amine hydrochloride: Similar structure but with an iodine atom instead of fluorine[][1].

Properties

IUPAC Name

(3R,4S)-3-fluorooxan-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10FNO.ClH/c6-4-3-8-2-1-5(4)7;/h4-5H,1-3,7H2;1H/t4-,5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYZWPWDEIMDHFF-FHAQVOQBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(C1N)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@@H]([C@H]1N)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1630815-55-2
Record name 2H-Pyran-4-amine, 3-fluorotetrahydro-, hydrochloride (1:1), (3R,4S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1630815-55-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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